molecular formula C28H22N2O4S B12128858 5-[3-(benzyloxy)phenyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-[3-(benzyloxy)phenyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12128858
M. Wt: 482.6 g/mol
InChI Key: LDPKOZPHDNLDGC-UHFFFAOYSA-N
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Description

5-[3-(benzyloxy)phenyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzyloxyphenyl group, a hydroxy group, a pyridinylmethyl group, and a thiophenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(benzyloxy)phenyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of the pyrrol-2-one core, the introduction of the benzyloxyphenyl group, and the attachment of the pyridinylmethyl and thiophenylcarbonyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are critical to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[3-(benzyloxy)phenyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific transformation desired.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

5-[3-(benzyloxy)phenyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[3-(benzyloxy)phenyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[3-(benzyloxy)phenyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one include other pyrrol-2-one derivatives with different substituents on the phenyl, pyridinyl, and thiophenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H22N2O4S

Molecular Weight

482.6 g/mol

IUPAC Name

4-hydroxy-2-(3-phenylmethoxyphenyl)-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C28H22N2O4S/c31-26(23-12-6-14-35-23)24-25(30(28(33)27(24)32)17-20-9-5-13-29-16-20)21-10-4-11-22(15-21)34-18-19-7-2-1-3-8-19/h1-16,25,32H,17-18H2

InChI Key

LDPKOZPHDNLDGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C(=C(C(=O)N3CC4=CN=CC=C4)O)C(=O)C5=CC=CS5

Origin of Product

United States

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